molecular formula C12H24O B105986 trans-2-Dodecenol CAS No. 69064-37-5

trans-2-Dodecenol

Cat. No.: B105986
CAS No.: 69064-37-5
M. Wt: 184.32 g/mol
InChI Key: MLRYPOCSLBIUHY-ZHACJKMWSA-N
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Description

trans-2-Dodecenol: is an organic compound with the molecular formula C12H24O . It is a colorless, oily liquid with a faint, fatty odor. This compound is part of the family of unsaturated alcohols and is characterized by the presence of a double bond between the second and third carbon atoms in the chain, in the trans configuration .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which trans-2-Dodecenol exerts its effects involves its interaction with cellular membranes and enzymes. It can act as a substrate for various enzymatic reactions, leading to the formation of bioactive metabolites. The compound’s cytotoxic activity is believed to be due to its ability to disrupt cellular membranes and interfere with metabolic pathways .

Biological Activity

trans-2-Dodecenol, also known as trans-2-Dodecen-1-ol, is a long-chain fatty alcohol with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and insecticidal properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₂H₂₄O
  • Molecular Weight : 184.3184 g/mol
  • CAS Registry Number : 69064-37-5
  • IUPAC Name : (E)-2-Dodecen-1-ol

Cytotoxic Effects

Research indicates that this compound is a precursor in the synthesis of sphingadienine analogues, which exhibit cytotoxic effects against human colon cancer cells. The mechanism involves interactions with enzymes and substrates in biochemical pathways, leading to potential therapeutic applications in oncology.

Insecticidal Properties

This compound has been identified as an insecticidal agent. Studies have shown that it affects the cuticular lipid composition of insects, disrupting their defense systems. For instance, it has been reported to significantly alter the free fatty acid profiles in susceptible insect species, leading to increased mortality rates when exposed to fungal infections . This suggests its potential use as a natural insecticide.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : It acts as an intermediate in the synthesis of sphingadienine analogues, which may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Membrane Disruption : By altering lipid compositions in insect cuticles, it compromises their structural integrity, leading to increased susceptibility to pathogens .
  • Gene Expression Modulation : Changes in gene expression related to apoptosis and cell cycle regulation have been observed in cancer cell lines treated with its derivatives.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study demonstrated that sphingadienine analogues synthesized from this compound exhibited significant cytotoxicity against various human colon cancer cell lines. The study utilized assays to measure cell viability and apoptosis markers.
  • Insect Defense Mechanisms :
    • Research involving Galleria mellonella and Calliphora vicina showed that this compound treatment led to alterations in hemocyte viability and functionality, indicating its role in weakening insect immune responses during fungal infections .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in colon cancer cells
InsecticidalAlters lipid composition affecting insect defense
Enzyme InteractionInhibits enzymes involved in cancer proliferation
Gene ExpressionModulates genes related to cell cycle and apoptosis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-2-Dodecenol, and how can purity be validated?

  • Methodology :

  • Synthesis : Use catalytic hydrogenation of trans-2-dodecenal or ester hydrolysis under controlled pH and temperature (e.g., NaOH in ethanol at 60°C) .
  • Purity Validation : Employ gas chromatography-mass spectrometry (GC-MS) to detect impurities (<0.5% threshold) and nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., coupling constants for trans-configuration) .
  • Documentation : Record all reaction conditions (catalyst type, solvent ratios, reaction time) to ensure reproducibility .

Q. How can this compound’s physicochemical properties (e.g., solubility, stability) be systematically characterized?

  • Methodology :

  • Solubility : Perform phase partitioning experiments in polar/non-polar solvents (e.g., water-hexane systems) and quantify via UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies under varying temperatures (25–60°C) and pH (3–9) to identify decomposition pathways using high-performance liquid chromatography (HPLC) .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from its cis isomer?

  • Methodology :

  • FT-IR : Compare C=C stretching frequencies (trans: ~970 cm⁻¹; cis: ~700 cm⁻¹) .
  • NMR : Analyze vicinal coupling constants (J values) in proton NMR (trans: J = 10–12 Hz; cis: J = 6–8 Hz) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., antimicrobial effects) be resolved?

  • Methodology :

  • Meta-Analysis : Compare experimental variables across studies (e.g., microbial strains, compound concentrations, solvent carriers) using PRISMA guidelines .
  • Reproducibility Testing : Replicate conflicting studies under standardized conditions (e.g., CLSI protocols for antimicrobial assays) .
  • Mechanistic Studies : Use molecular docking to assess ligand-receptor interactions and validate via in vitro enzyme inhibition assays .

Q. What experimental designs minimize bias in studying this compound’s pheromonal role in insects?

  • Methodology :

  • Blinding : Implement double-blind protocols during behavioral assays to reduce observer bias .
  • Control Groups : Include solvent-only controls and synthetic pheromone analogs to isolate this compound’s effects .
  • Statistical Power : Use G*Power software to calculate sample sizes (α = 0.05, power = 0.8) based on preliminary data .

Q. How can computational modeling improve the prediction of this compound’s environmental fate?

  • Methodology :

  • QSAR Models : Develop quantitative structure-activity relationship models using logP, molecular weight, and topological polar surface area .
  • Degradation Pathways : Simulate hydrolysis and photolysis rates via density functional theory (DFT) calculations and validate with experimental half-life data .

Q. What strategies ensure reproducibility in this compound’s chromatographic separation?

  • Methodology :

  • Column Selection : Use reverse-phase C18 columns with pre-saturation to minimize batch-to-batch variability .
  • Mobile Phase Optimization : Test gradients of acetonitrile/water (e.g., 70:30 to 90:10) and adjust pH with 0.1% formic acid for peak symmetry .

Q. Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in this compound’s reported toxicity thresholds?

  • Methodology :

  • Dose-Response Curves : Reanalyze raw data using nonlinear regression (e.g., Hill equation) to calculate EC50 values .
  • Cross-Validation : Compare in vitro (e.g., brine shrimp lethality) and in vivo (e.g., zebrafish embryo) toxicity models to identify species-specific sensitivities .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?

  • Methodology :

  • ANOVA with Post Hoc Tests : Apply Tukey’s HSD for pairwise comparisons of dose groups .
  • Nonlinear Mixed Models : Use these for longitudinal data (e.g., growth inhibition over time) to account for individual variability .

Q. How can researchers integrate conflicting findings on this compound’s industrial applications into a cohesive framework?

  • Methodology :
  • Systematic Review : Categorize studies by application type (e.g., surfactants, flavorants) and evaluate evidence strength via GRADE criteria .
  • Multi-Omics Integration : Combine transcriptomic and metabolomic data to identify molecular pathways affected by this compound .

Properties

IUPAC Name

(E)-dodec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-11,13H,2-9,12H2,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRYPOCSLBIUHY-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017500
Record name trans-2-Dodecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69064-37-5
Record name trans-2-Dodecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69064-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-2-Dodecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Dodecen-1-ol, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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